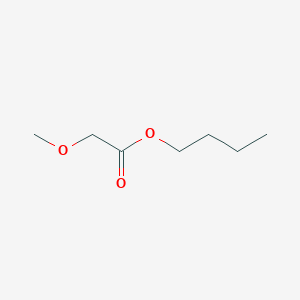
Acetic acid, 2-methoxy-, butyl ester
Cat. No. B3048613
Key on ui cas rn:
17640-22-1
M. Wt: 146.18 g/mol
InChI Key: IWPATTDMSUYMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06143920
Procedure details


542.5 g (5.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 945.4 g (5.25 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 518.8 g of methanol are then removed from the reaction mixture by distillation. 741.2 g (10 mol) of n-butanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (398.7 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the n-butyl methoxyacetate is >98%. After cooling, the reaction mixture is filtered off with suction and the residue is washed with 277 g of n-butanol. The liquid phase (filtrate and wash liquid) of 1,132.9 g is fractionated through a 0.5 m long Multifil column. n-Butyl methoxyacetate (548.1 g, yield 75%) is obtained as the main fraction with a purity >99%, a chlorine content of 10 ppm and a water content of <0.05%.

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
75%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH3:7][O-:8].[Na+].C(O)[CH2:11][CH2:12][CH3:13]>>[CH3:7][O:8][CH2:2][C:3]([O:5][CH2:6][CH2:11][CH2:12][CH3:13])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
542.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OC
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
741.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for a further 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
518.8 g of methanol are then removed from the reaction mixture by distillation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (398.7 g of distillate)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with 277 g of n-butanol
|
WASH
|
Type
|
WASH
|
|
Details
|
The liquid phase (filtrate and wash liquid) of 1,132.9 g
|
Outcomes


Product
Details
Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC(=O)OCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 548.1 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
